

Spectroscopic and Structural Elucidation of (4-Aminosulfonylphenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Aminosulfonylphenyl)boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Aminosulfonylphenyl)boronic acid**, a key building block in medicinal chemistry and organic synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the acquisition of such spectra.

Core Spectroscopic Data

While a complete set of publicly available raw spectral data for **(4-Aminosulfonylphenyl)boronic acid** (CAS No: 613660-87-0, Molecular Formula: C₆H₈BNO₄S) is limited, data from various suppliers and analogous compounds allow for a reliable characterization. The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.0	d	2H	Ar-H (ortho to -B(OH) ₂)
~7.9 - 7.7	d	2H	Ar-H (ortho to -SO ₂ NH ₂)
~7.3	br s	2H	-SO ₂ NH ₂
~5.5	br s	2H	-B(OH) ₂

Note: Predicted values are based on the analysis of structurally similar compounds. A certificate of analysis for this compound has confirmed a ¹H NMR spectrum consistent with its structure.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	Ar-C (para to -B(OH) ₂)
~135	Ar-C (ipso to -B(OH) ₂)
~130	Ar-CH (ortho to -B(OH) ₂)
~125	Ar-CH (ortho to -SO ₂ NH ₂)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (sulfonamide) and O-H stretch (boronic acid)
~3100	Medium	Aromatic C-H stretch
~1600, ~1480	Medium	Aromatic C=C stretch
~1340	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~1090	Medium	B-O stretch

Table 4: Mass Spectrometry Data

m/z	Ion
201.03	[M] ⁺ (Calculated for C ₆ H ₈ ¹¹ BNO ₄ S)
200.03	[M] ⁺ (Calculated for C ₆ H ₈ ¹⁰ BNO ₄ S)
184.02	[M-OH] ⁺
122.04	[M-SO ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Aminosulfonylphenyl)boronic acid** in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.

- Pulse Program: Standard proton pulse program.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is used as an internal standard.
- **¹³C NMR Acquisition:**
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse program.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **(4-Aminosulfonylphenyl)boronic acid** powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Mass Spectrum Acquisition:
 - Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive or negative ion mode can be used.
 - Mass Range: m/z 50-500.
 - Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like **(4-Aminosulfonylphenyl)boronic acid**.

A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

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References

- 1. 4-Bromobenzenesulfonamide [webbook.nist.gov]

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